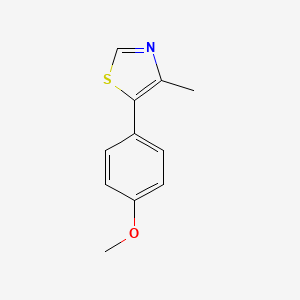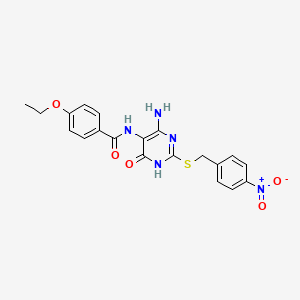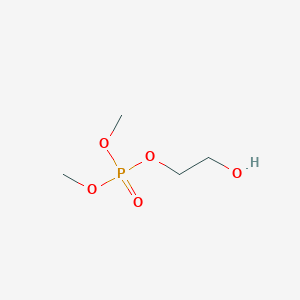
2-Hydroxyethyl dimethyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxyethyl dimethyl phosphate is an organic phosphorus compound with the chemical formula C4H11O4P. It is a clear, colorless to slightly yellow liquid that is soluble in organic solvents such as alcohols and ethers. This compound is commonly used as a chemical intermediate in various organic synthesis reactions and has applications in multiple industries, including pharmaceuticals, agriculture, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Hydroxyethyl dimethyl phosphate can be synthesized through the reaction of trimethyl phosphate with ethylene glycol. The reaction typically occurs under mild conditions, with the formation of methanol as a byproduct . Another method involves the esterification of dimethyl phosphite with ethylene oxide, which also produces this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous processes to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature and pressure to optimize the reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxyethyl dimethyl phosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form different phosphonate esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols are typically employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various phosphonic acids, phosphine derivatives, and substituted phosphonate esters .
Applications De Recherche Scientifique
2-Hydroxyethyl dimethyl phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of phosphorus-containing polymers and flame retardants.
Biology: It serves as a reagent in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: It is used in the production of corrosion inhibitors, dispersants, and anti-scaling agents.
Mécanisme D'action
The mechanism of action of 2-Hydroxyethyl dimethyl phosphate involves its ability to interact with various molecular targets. In biological systems, it can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. In industrial applications, its phosphonate groups can chelate metal ions, preventing corrosion and scale formation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dimethyl phosphite
- Diethyl phosphite
- 2-Hydroxyethyl phosphonic acid
Comparison
Compared to similar compounds, 2-Hydroxyethyl dimethyl phosphate is unique due to its specific functional groups, which provide distinct reactivity and solubility properties. Its ability to form stable chelates with metal ions makes it particularly useful in industrial applications .
Propriétés
Numéro CAS |
61733-66-2 |
|---|---|
Formule moléculaire |
C4H11O5P |
Poids moléculaire |
170.10 g/mol |
Nom IUPAC |
2-hydroxyethyl dimethyl phosphate |
InChI |
InChI=1S/C4H11O5P/c1-7-10(6,8-2)9-4-3-5/h5H,3-4H2,1-2H3 |
Clé InChI |
OPNGLLVUIOOVHK-UHFFFAOYSA-N |
SMILES canonique |
COP(=O)(OC)OCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[3-(4-chloro-2-methylphenoxy)propyl]-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B14126564.png)
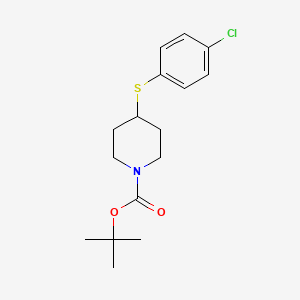
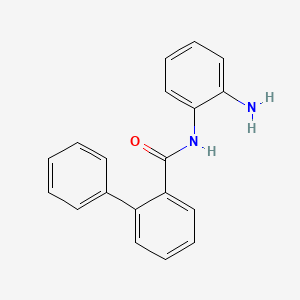

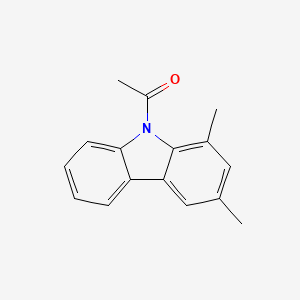
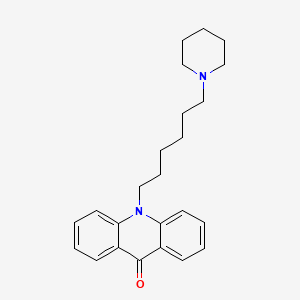
![Propyl methyl[2-(pyridin-3-yl)piperidin-1-yl]phosphinate](/img/structure/B14126610.png)
![2-[2-(1-Bromoethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14126611.png)
![1-(2-fluorophenyl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)methanesulfonamide](/img/structure/B14126614.png)
![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B14126622.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14126623.png)
